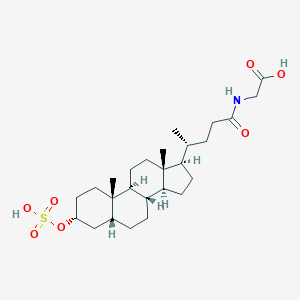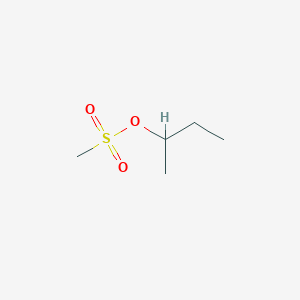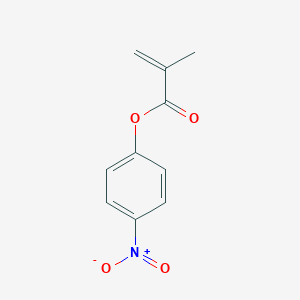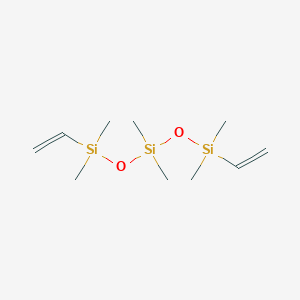
4-Bromophthalazin-1(2H)-one
概述
描述
阿拉达平是一种微生物代谢产物,以其增强宿主抵抗细菌感染的能力而闻名。它是由一种土壤分离物,分类为诺卡氏菌属 SANK 60484 所生产。该化合物为两性离子白色无定形粉末,分子式为 C13H25N5O5。 阿拉达平由两个 D-丙氨酸分子和一个 meso-二氨基庚二酸分子组成,形成三肽结构 .
准备方法
合成路线和反应条件
阿拉达平主要通过微生物发酵获得。土壤分离物诺卡氏菌属 SANK 60484 被培养,然后从培养液中分离出该化合物。 分离过程涉及多个步骤,包括提取、纯化和使用红外光谱、核磁共振谱和快原子轰击质谱等技术进行表征 .
工业生产方法
阿拉达平的工业生产遵循类似的微生物发酵过程。使用大型发酵罐培养诺卡氏菌属,并使用工业规模色谱法和结晶技术提取和纯化该化合物。生产过程经过优化,以最大限度地提高产量和纯度,同时降低生产成本。
化学反应分析
反应类型
阿拉达平经历各种化学反应,包括:
氧化: 阿拉达平可以在特定条件下被氧化,形成氧化衍生物。
还原: 该化合物可以被还原,产生具有不同生物活性的还原形式。
取代: 阿拉达平可以发生取代反应,其中一个或多个官能团被其他基团取代。
常用试剂和条件
氧化: 在受控条件下可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用各种亲核试剂或亲电试剂,具体取决于所需的取代。
主要生成产物
这些反应生成的主要产物包括阿拉达平的氧化和还原衍生物,以及具有修饰的生物活性的取代类似物。
科学研究应用
阿拉达平具有广泛的科学研究应用,包括:
化学: 用作研究肽合成和微生物代谢产物的模型化合物。
生物学: 研究其在增强宿主抵抗细菌感染中的作用。
医学: 由于其免疫调节特性,被探索为治疗细菌感染的潜在治疗剂。
作用机制
阿拉达平通过增强宿主对细菌感染的免疫反应来发挥其作用。它与免疫反应中涉及的特定分子靶标和途径相互作用,导致对细菌病原体的抵抗力增强。 确切的分子靶标和途径仍在研究中,但据信它可以调节免疫细胞和细胞因子的活性 .
相似化合物的比较
类似化合物
万古霉素: 另一种具有抗菌特性的微生物代谢产物。
替考拉宁: 与万古霉素类似,用于治疗细菌感染。
杆菌肽: 一种具有类似作用机制的肽类抗生素。
阿拉达平的独特性
阿拉达平因其独特的三肽结构及其增强宿主抵抗细菌感染的能力而独一无二。 与其他类似化合物不同,阿拉达平是由诺卡氏菌属生产的,并且具有独特的免疫调节特性,使其成为进一步研究和开发的有希望的候选药物 .
属性
IUPAC Name |
4-bromo-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXVJJHOVGTNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346714 | |
| Record name | 4-bromo-2H-phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-73-4 | |
| Record name | 4-bromo-2H-phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-Bromophthalazin-1(2H)-one as described in the research?
A1: The research highlights an effective method for synthesizing this compound, which is a crucial intermediate in organic synthesis. [, ] The described method involves a two-step process:
- Formation of phthalazin-1(2H)-ones: This is achieved through the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine. []
- Regioselective bromination: The synthesized phthalazin-1(2H)-ones are then selectively brominated at the 4-position using benzyltrimethylammonium tribromide (BTMA-Br3), leading to the formation of this compound. []
Q2: What makes this compound a valuable compound for further chemical synthesis?
A2: The bromine atom in this compound serves as a useful handle for further chemical transformations. For instance, the research demonstrates its application in palladium-catalyzed sulfanylation reactions. [] These reactions allow for the introduction of various alkylsulfanyl groups at the 4-position of the phthalazin-1(2H)-one scaffold, yielding 4-alkylsulfanylphthalazin-1(2H)-ones. This highlights the potential of this compound as a versatile intermediate for synthesizing a diverse range of substituted phthalazin-1(2H)-one derivatives, which could be of interest for drug discovery and material science applications. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate](/img/structure/B95257.png)












![[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate](/img/structure/B95284.png)
